molecular formula C9H8F2O3 B13464899 Methyl 3-(difluoromethyl)-5-hydroxybenzoate CAS No. 2919955-22-7

Methyl 3-(difluoromethyl)-5-hydroxybenzoate

Cat. No.: B13464899
CAS No.: 2919955-22-7
M. Wt: 202.15 g/mol
InChI Key: QJUYSCAEOMKMKU-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-5-hydroxybenzoate is an organic compound that features a difluoromethyl group attached to a benzoate structure

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-5-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-(difluoromethyl)-5-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-5-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various cellular processes, including oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(trifluoromethyl)-5-hydroxybenzoate
  • Methyl 3-(chloromethyl)-5-hydroxybenzoate
  • Methyl 3-(bromomethyl)-5-hydroxybenzoate

Uniqueness

Methyl 3-(difluoromethyl)-5-hydroxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

2919955-22-7

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-5-hydroxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)6-2-5(8(10)11)3-7(12)4-6/h2-4,8,12H,1H3

InChI Key

QJUYSCAEOMKMKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)F)O

Origin of Product

United States

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